Product packaging for sodium bicyclo[1.1.1]pentane-1-sulfinate(Cat. No.:CAS No. 2413074-44-7)

sodium bicyclo[1.1.1]pentane-1-sulfinate

Cat. No.: B2565005
CAS No.: 2413074-44-7
M. Wt: 154.16
InChI Key: KHFMOUFAUHOHJO-UHFFFAOYSA-M
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Description

Sodium bicyclo[1.1.1]pentane-1-sulfinate (BCP-SO2Na) is a versatile and bench-stable building block of significant interest in medicinal chemistry for the synthesis of three-dimensional saturated bioisosteres. This rigid bicyclo[1.1.1]pentyl (BCP) scaffold serves as a valuable replacement for planar aromatic rings, tert-butyl groups, and alkynes, potentially improving the pharmacological properties of drug candidates, a strategy often described as "escaping the flatland" . With the molecular formula C5H7NaO2S and a molecular weight of 154.16 g/mol, this compound provides a safer and more convenient synthetic handle than direct methods requiring the volatile and strained intermediate [1.1.1]propellane . The primary research value of this salt lies in its application as a precursor for BCP sulfones and sulfonamides, which are common moieties in pharmaceutical compounds . It undergoes nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides and participates in copper-catalyzed reactions to access aryl sulfones with higher electron density . Furthermore, it enables the first reliable access to BCP sulfonamides, both N-alkyl and primary, through established sulfinate conversion protocols; previous attempts using protected BCP thiols were unsuccessful due to rearrangement issues . The synthetic utility of this building block also extends to the preparation of BCP sulfoxides via a chlorination-Grignard pathway . Its robust and scalable synthesis, achievable in four steps from commercially available precursors without the need for chromatography, makes it an ideal and practical reagent for expanding structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NaO2S B2565005 sodium bicyclo[1.1.1]pentane-1-sulfinate CAS No. 2413074-44-7

Properties

IUPAC Name

sodium;bicyclo[1.1.1]pentane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S.Na/c6-8(7)5-1-4(2-5)3-5;/h4H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMOUFAUHOHJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advances in the Synthesis of Sodium Bicyclo 1.1.1 Pentane 1 Sulfinate

Comparative Analysis of Synthetic Routes to Bicyclo[1.1.1]pentane Scaffolds: Advantages of Sodium Bicyclo[1.1.1]pentane-1-sulfinate over [1.1.1]Propellane

The traditional method for accessing BCP scaffolds involves reactions with [1.1.1]propellane. d-nb.info While effective, [1.1.1]propellane is a highly strained, volatile, and difficult-to-handle gas, which limits its practical application, especially in the context of medicinal chemistry and high-throughput screening. d-nb.infonih.gov

This compound offers several distinct advantages as a precursor to BCP-containing molecules:

Bench Stability: Unlike the gaseous and unstable [1.1.1]propellane, this compound is a bench-stable solid. d-nb.infonih.govthieme-connect.com This allows for easy storage, handling, and weighing, making it far more convenient for routine synthetic applications.

Safety and Handling: The use of a stable solid reagent mitigates the safety risks associated with handling a volatile and potentially explosive compound like [1.1.1]propellane. d-nb.infonih.gov

Expanded Reaction Scope: This sulfinate building block provides access to BCP derivatives, such as BCP sulfones and sulfonamides, that were not previously available through methods utilizing [1.1.1]propellane. d-nb.infonih.govresearchgate.net For instance, attempts to synthesize heteroaryl-substituted BCP sulfides through the addition of aromatic thiols to [1.1.1]propellane were not successful, whereas the sulfinate salt can be used to access these structures. d-nb.info

Favorable for SAR Studies: The ease of use and the ability to generate a diverse range of BCP-containing compounds make this compound an ideal tool for structure-activity relationship (SAR) studies in drug discovery programs. d-nb.infonih.govresearchgate.net

Comprehensive Reactivity Profiles and Transformational Chemistry of Sodium Bicyclo 1.1.1 Pentane 1 Sulfinate

Radical Reaction Pathways Initiated by Sodium Bicyclo[1.1.1]pentane-1-sulfinate

This compound is a valuable precursor for generating bicyclo[1.1.1]pentyl radicals, which are key intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov Sulfinates, in general, are known to participate in radical processes, and BCP-SO₂Na is no exception. researchgate.net

Under visible-light photoredox catalysis, sodium sulfinates can act as efficient photoquenchers. acs.orgnih.gov This process typically involves the single-electron oxidation of the sulfinate anion to a sulfonyl radical. The BCP-sulfonyl radical can then undergo desulfonylation to extrude sulfur dioxide (SO₂) and generate the desired bridgehead bicyclo[1.1.1]pentyl radical. This radical is a highly reactive species that can readily engage in addition reactions with various radical acceptors.

A notable application is the three-component reaction involving [1.1.1]propellane, a radical precursor (such as a sodium sulfinate), and a vinyl-substituted heterocycle. acs.org Mechanistic studies, including Stern-Volmer experiments, indicate that the sodium sulfinate initiates the radical cascade by quenching the excited state of the photocatalyst. acs.orgnih.gov The resulting BCP radical can then add to other molecules, enabling the construction of complex, functionalized BCP derivatives. acs.org This pathway underscores the utility of BCP-SO₂Na as a handle for initiating radical-mediated transformations to access novel chemical space.

Nucleophilic Reactivity of this compound and its Derivatives

The sulfinate moiety of this compound is inherently nucleophilic, a property that is extensively exploited in the synthesis of various organosulfur compounds. nih.govresearchgate.net The salt readily participates in reactions where it acts as a soft nucleophile, attacking electrophilic carbon or other atoms.

The primary nucleophilic applications of BCP-SO₂Na involve its reaction with electrophiles to form sulfones, a transformation discussed in detail in section 3.4. In these reactions, the sulfur atom of the sulfinate anion attacks an electrophilic center, displacing a leaving group to form a new sulfur-carbon or sulfur-heteroatom bond. nih.govd-nb.info

Furthermore, the sulfinate can be transformed into other reactive derivatives. For instance, chlorination of BCP-SO₂Na yields the corresponding bicyclo[1.1.1]pentanesulfonyl chloride. nih.govnih.gov This sulfonyl chloride is a highly reactive electrophile that can subsequently react with a variety of nucleophiles, such as Grignard reagents, to furnish other derivatives like BCP sulfoxides. nih.govresearchgate.net This two-step process highlights the role of the sulfinate as a versatile intermediate, enabling access to a broader range of BCP-containing compounds that may not be directly accessible from the sulfinate itself.

Transition-Metal Catalysis in Transformations of this compound

Transition-metal catalysis provides powerful tools for expanding the synthetic utility of this compound. While the compound's reactivity is extensive under radical and nucleophilic conditions, transition metals can mediate transformations that are otherwise challenging.

The most prominent example is the copper(I)-catalyzed cross-coupling reaction with aryl and heteroaryl halides to form BCP sulfones. nih.govd-nb.info This reaction, which is particularly useful for coupling with aryl halides that are not sufficiently electron-deficient for SNAr reactions, significantly broadens the scope of accessible aryl BCP sulfones. nih.gov The copper catalyst facilitates the coupling of the sulfinate nucleophile with the aryl halide, enabling the formation of the C-S bond under milder conditions than would otherwise be required. nih.govresearchgate.net

Palladium catalysis is also a cornerstone of sulfinate chemistry, although direct cross-coupling with BCP-SO₂Na is less commonly reported than its use in forming sulfinates. For instance, palladium-catalyzed reactions are used to synthesize aryl sulfinates from aryl halides or triflates and a sulfur dioxide source. d-nb.info The principles of these catalytic cycles, which involve oxidative addition, migratory insertion, and reductive elimination, can be applied to reactions involving BCP-SO₂Na, suggesting further potential for palladium-catalyzed functionalization of this important building block.

Derivatization to Bicyclo[1.1.1]pentyl Sulfones: Synthetic Routes and Scope

One of the most significant applications of this compound is its conversion to bicyclo[1.1.1]pentyl (BCP) sulfones. nih.govd-nb.info BCP sulfones are important motifs in drug discovery, and BCP-SO₂Na provides a direct and efficient entry to this class of compounds through several synthetic strategies. nih.gov

Nucleophilic aromatic substitution (SₙAr) is a highly effective method for synthesizing aryl BCP sulfones when using electron-deficient aromatic or heteroaromatic halides. nih.govd-nb.info In these reactions, the BCP-sulfinate anion acts as the nucleophile, attacking the electron-poor aromatic ring and displacing a halide leaving group, typically fluoride (B91410) or chloride. nih.gov This method has been shown to proceed in good to excellent yields with substrates such as electron-deficient aryl fluorides and heteroaryl chlorides. d-nb.info The reaction provides a direct route to heteroaryl-containing BCP sulfones, which were previously difficult to access. nih.gov

ReactantProductYield (%)
1-Fluoro-4-nitrobenzene1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-nitrobenzene91
2,4-Difluorobenzonitrile4-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-2-fluorobenzonitrile82
2-Chloropyrimidine2-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)pyrimidine42
2-Chloro-5-(trifluoromethyl)pyridine2-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-5-(trifluoromethyl)pyridine25
This table is based on data from cited research findings. nih.govd-nb.info

For aromatic systems that lack strong electron-withdrawing groups and are therefore poor substrates for SₙAr reactions, a copper(I)-catalyzed cross-coupling strategy is employed. nih.govd-nb.info This method successfully couples BCP-SO₂Na with aryl iodides that possess electron-rich or electronically neutral substituents. nih.govresearchgate.net The copper(I) catalyst facilitates the formation of the aryl C–S bond, expanding the substrate scope beyond that of the SₙAr reaction. researchgate.net

ReactantProductYield (%)
Methyl 4-iodobenzoateMethyl 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)benzoate73
This table is based on data from cited research findings. nih.govd-nb.info

The synthesis of alkyl BCP sulfones is readily achieved through the direct alkylation of this compound with alkyl halides. nih.govd-nb.info This straightforward Sₙ2 reaction involves the sulfinate anion acting as a nucleophile to displace a halide from an alkyl electrophile, such as methyl iodide. nih.govresearchgate.net The reaction can often be performed at low temperatures and without the need for an additional base, providing a simple and efficient route to a variety of alkyl BCP sulfones. d-nb.info

ReactantProductYield (%)
Methyl iodide1-(Methylsulfonyl)bicyclo[1.1.1]pentane77
This table is based on data from cited research findings. nih.govd-nb.info

Synthesis of Bicyclo[1.1.1]pentyl Sulfonamides from this compound

The synthesis of bicyclo[1.1.1]pentyl sulfonamides can be effectively achieved from this compound (BCP-SO2Na). nih.gov This method provides a valuable alternative to traditional synthetic routes that may require the handling of volatile or unstable reagents. nih.govresearchgate.net The conversion of the sulfinate to sulfonamides showcases its utility as a robust building block in medicinal chemistry. researchgate.netnih.gov

One established method involves a two-step, one-pot procedure. d-nb.info Initially, the sodium sulfinate is converted to the corresponding bicyclo[1.1.1]pentylsulfonyl chloride. This is typically achieved by treating the sulfinate with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The resulting sulfonyl chloride is a reactive intermediate that is not isolated but is directly subjected to a reaction with a primary or secondary amine to furnish the desired sulfonamide. d-nb.info

This approach has been successfully applied to synthesize a range of N-alkyl and N-aryl sulfonamides. d-nb.info The reaction conditions are generally mild, making it compatible with a variety of functional groups on the amine coupling partner. researchgate.net The versatility of this method allows for the facile generation of libraries of BCP-sulfonamides for structure-activity relationship (SAR) studies. nih.govresearchgate.net

A primary sulfonamide can also be synthesized. d-nb.info In this case, the intermediate sulfonyl chloride is reacted with an ammonia (B1221849) source, such as aqueous ammonia, to yield the unsubstituted sulfonamide. d-nb.info

Table 1: Synthesis of Bicyclo[1.1.1]pentyl Sulfonamides
Amine/Ammonia SourceProductYield (%)
AlkylamineN-Alkyl Bicyclo[1.1.1]pentyl SulfonamideVariable
ArylamineN-Aryl Bicyclo[1.1.1]pentyl SulfonamideVariable
Aqueous AmmoniaBicyclo[1.1.1]pentyl SulfonamideVariable

Novel Routes to Bicyclo[1.1.1]pentyl Sulfoxides: Chlorination and Grignard Reactions

A novel and efficient route to bicyclo[1.1.1]pentyl sulfoxides has been developed, starting from this compound. nih.govd-nb.info This method expands the accessibility of BCP sulfoxides, which were previously more challenging to synthesize. nih.gov

The synthesis commences with the chlorination of this compound to form the corresponding bicyclo[1.1.1]pentanesulfinyl chloride. nih.gov This intermediate is then directly reacted with a Grignard reagent (R-MgX). The nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfinyl chloride, followed by the displacement of the chloride, leads to the formation of the desired bicyclo[1.1.1]pentyl sulfoxide. nih.govd-nb.info

This reaction has been demonstrated as a proof-of-concept, showcasing its potential for the synthesis of a variety of BCP sulfoxides with different substituents derived from the Grignard reagent. d-nb.info The availability of a wide range of commercial Grignard reagents makes this a highly versatile method for accessing structurally diverse BCP sulfoxides. nih.gov

Table 2: Synthesis of Bicyclo[1.1.1]pentyl Sulfoxides
Grignard Reagent (R-MgX)ProductYield (%)
Aryl-MgBrAryl Bicyclo[1.1.1]pentyl SulfoxideNot Reported
Alkyl-MgClAlkyl Bicyclo[1.1.1]pentyl SulfoxideNot Reported

Exploration of Other Sulfur-Containing Bicyclo[1.1.1]pentane Derivatives from this compound

Beyond sulfonamides and sulfoxides, this compound serves as a key starting material for other important sulfur-containing BCP derivatives, most notably bicyclo[1.1.1]pentyl sulfones. nih.gov

The synthesis of BCP sulfones from the sulfinate can be achieved through several methods, including nucleophilic aromatic substitution (SNAr), copper(I)-catalyzed reactions, and simple alkylation. d-nb.info

In SNAr reactions, the sulfinate anion acts as a nucleophile, displacing a leaving group (such as a halide) from an electron-deficient aromatic ring. d-nb.info For aryl systems with higher electron density, a copper(I)-catalyzed coupling reaction with an aryl halide can be employed to form the aryl BCP sulfone. d-nb.info Furthermore, the synthesis of alkyl BCP sulfones can be readily accomplished by the alkylation of the sulfinate with an alkyl halide, such as methyl iodide. d-nb.info These methods provide reliable access to a broad range of BCP sulfones. nih.gov

Table 3: Synthesis of Bicyclo[1.1.1]pentyl Sulfones
Reaction TypeReactantProductYield (%)
SNArElectron-deficient Aryl HalideAryl Bicyclo[1.1.1]pentyl SulfoneVariable
Copper(I)-CatalysisAryl HalideAryl Bicyclo[1.1.1]pentyl SulfoneVariable
AlkylationAlkyl HalideAlkyl Bicyclo[1.1.1]pentyl SulfoneVariable

Mechanistic Elucidations of Reactions Involving Sodium Bicyclo 1.1.1 Pentane 1 Sulfinate

Experimental Approaches to Reaction Mechanism Determination

The mechanistic pathways of reactions involving sodium bicyclo[1.1.1]pentane-1-sulfinate are often investigated through a combination of kinetic, spectroscopic, and product-based studies. A primary role of this sulfinate is as a stable, solid precursor for the generation of the bicyclo[1.1.1]pentylsulfonyl radical, which can then participate in various transformations or extrude sulfur dioxide to furnish the key bicyclo[1.1.1]pentan-1-yl radical.

Experimental evidence frequently points towards radical-mediated pathways. nih.gov In photoredox catalysis, for instance, sulfinates are known to be effective precursors. researchgate.netacs.org Stern-Volmer quenching experiments have been employed to demonstrate that sodium sulfinates can act as efficient photoquenchers, which is a strong indicator of their participation in a light-initiated electron transfer process to form a radical intermediate. acs.org

The nature of the products formed and the high tolerance for various functional groups under mild reaction conditions are also characteristic of radical-mediated processes. acs.org For example, the successful use of BCP-SO₂Na in reactions like alkylations and copper-catalyzed arylations to form BCP sulfones points to the versatile reactivity of the sulfinate anion, which can act as either a nucleophile or a radical precursor depending on the conditions. d-nb.info

Key experimental techniques used to probe these mechanisms include:

Product Analysis: Detailed characterization of reaction products, including stereochemistry and regiochemistry, provides insight into the nature of the key intermediates. Single-crystal X-ray diffraction has been used to unambiguously confirm the structures of complex BCP sulfones and sulfonamides derived from the sulfinate. nih.govnih.gov

Radical Trapping Experiments: The use of radical traps, such as alkenes or azodicarboxylates, can intercept the proposed BCP radical intermediate, providing tangible evidence for its existence. nih.gov

Spectroscopic Monitoring: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly observe and characterize radical intermediates, although the high reactivity and low concentration of these species can make detection challenging.

Kinetic Studies: Monitoring reaction rates under varying concentrations of reactants, catalysts, and initiators helps to formulate a rate law, which can either support or refute a proposed mechanism, such as a radical chain process.

These experimental approaches collectively support the dual role of this compound as both a potent nucleophile and a reliable precursor to BCP-centered radicals, enabling a diverse range of synthetic transformations. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies on Bicyclo[1.1.1]pentane-1-sulfinate Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving BCP species. nih.gov These studies provide insights into transition state geometries, activation energy barriers, and the thermodynamic stability of intermediates that are often too transient to be fully characterized by experimental means. nih.govrsc.org

For reactions proceeding via the BCP radical, DFT calculations have been used to model its formation and subsequent reactions. chemrxiv.org A common mechanistic theme involves the addition of a generated radical to the highly strained central C1–C3 bond of [1.1.1]propellane, a related precursor to the BCP core. nih.gov DFT studies on this process show that the strain-relieving addition is a highly favorable, often irreversible step. acs.org For example, the addition of a pyridyl radical to a propellane analogue was calculated to be exergonic by -26.3 kcal/mol, highlighting the strong thermodynamic driving force. acs.org

DFT calculations have been instrumental in:

Validating Radical Chain Mechanisms: By calculating the energy of each step in a proposed catalytic cycle (initiation, propagation, termination), researchers can confirm the viability of a radical chain pathway. chemrxiv.org

Investigating Intermediate Stability: The stability of radical intermediates, such as the one formed after the addition of a BCP radical to a radical acceptor, can be calculated to predict the most likely reaction pathway. nih.gov

Explaining Reaction Energetics: Computational models provide quantitative data on the thermodynamics and kinetics of a reaction, as shown in the table below. Different functionals, such as B3LYP, M06-2X, and ωB97X-D, are often employed to ensure the robustness of the computational results. nih.govrsc.org

Table 1: Selected DFT-Calculated Thermodynamic and Kinetic Data for BCP Radical Reactions
Reaction StepSystemCalculated Value (kcal/mol)SignificanceReference
Radical Addition to PropellanePyridyl radical + TCPΔG = -26.3Highly exergonic, strong driving force for BCP formation. acs.org
Propagation (Atom Abstraction)BCP radical + 4-iodopyridineΔG = +11.8Identifies the rate-limiting step in an ATRA chain reaction. acs.org
Anionic Addition to PropellaneNH2- + [1.1.1]propellaneΔG = +21.3High barrier, consistent with harsher conditions for anionic vs. radical additions. nih.gov
Anionic Adduct FormationNH2- + [1.1.1]propellaneΔG° = +1.3Reversible and endergonic process without cation stabilization. nih.gov

These computational studies provide a molecular-level understanding that complements experimental findings, offering a unified framework to rationalize the observed reactivity and selectivity of BCP-forming reactions. rsc.org

Understanding Selectivity and Regioselectivity in this compound Transformations

The synthetic utility of this compound is greatly enhanced by the high degree of selectivity observed in its reactions. When the BCP-sulfonyl radical or the subsequent BCP radical is generated, it reacts with exceptional regioselectivity, leading to the formation of 1,3-disubstituted BCP products. This predictable outcome is a direct consequence of the unique geometry and electronic structure of the bicyclo[1.1.1]pentane cage.

The key factors governing selectivity are:

Bridgehead Reactivity: The BCP radical is a bridgehead radical. Due to the rigid, cage-like structure, the radical is localized at the C1 position, and any subsequent reaction with a trapping agent occurs at the opposing C3 bridgehead position, leading exclusively to 1,3-disubstitution.

Polarity Matching: The success of radical trapping often depends on the electronic properties of both the BCP radical and the trapping reagent. Polarity-matched additions, where a nucleophilic radical reacts with an electron-deficient acceptor (or vice versa), are typically more efficient. nih.gov The BCP radical can be smoothly added to electron-deficient alkenes like acrylonitrile, demonstrating this principle. nih.gov

Steric Hindrance: The compact nature of the BCP cage and the exposed nature of the bridgehead positions mean that steric hindrance from the cage itself is minimal, allowing for efficient reactions. However, the substituents on the reaction partner can play a significant role in controlling the approach of the BCP radical.

Substituent Effects: The electronic nature of substituents already present on the BCP core can influence the electrophilicity and geometry of the intermediate BCP radical. nih.gov This modulation can affect chemoselectivity, determining which of several possible reaction partners the BCP radical will preferentially react with. For example, an increase in the electrophilicity of the BCP radical can favor its addition to an electron-rich species. nih.gov

Table 2: Factors Influencing Selectivity in BCP Radical Reactions
FactorDescriptionExample Outcome
Inherent StructureThe rigid cage structure directs reactivity to the two opposing bridgehead carbons (C1 and C3).Exclusive formation of 1,3-disubstituted products.
Radical PolarityThe nucleophilicity or electrophilicity of the BCP radical influences its compatibility with reaction partners.Efficient addition to polarity-matched traps like electron-deficient alkenes. nih.gov
Substituent ElectronicsElectron-withdrawing or -donating groups on the BCP radical alter its reactivity.Increased electrophilicity can change chemoselectivity, favoring addition to electron-rich partners. nih.gov
Reaction ConditionsChoice of catalyst (e.g., photoredox vs. thermal) and solvent can influence reaction pathways.Photoredox methods enable the use of aryl halides, which are unreactive under other radical initiation conditions. nih.gov

Strategic Applications of Sodium Bicyclo 1.1.1 Pentane 1 Sulfinate in Advanced Organic Synthesis Research

Design and Synthesis of Architecturally Complex Bicyclo[1.1.1]pentane-Containing Molecular Scaffolds

Sodium bicyclo[1.1.1]pentane-1-sulfinate serves as a robust and versatile precursor for constructing intricate molecular frameworks centered around the BCP core. Its utility stems from its ability to participate in a variety of transformations, yielding BCP-sulfones and BCP-sulfonamides, which are significant functional groups in medicinal chemistry. nih.govd-nb.info The synthesis of the sulfinate salt itself is scalable and avoids the need for chromatography, making it a readily accessible tool for complex synthesis. researchgate.netnih.gov

The true potential of BCP-SO₂Na is realized in its conversion to more complex, multi-functionalized BCP derivatives. Researchers have demonstrated its application in multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. For instance, radical-initiated three-component reactions can produce highly functionalized allyl-BCP building blocks. acs.orgnih.gov In these processes, a radical precursor, [1.1.1]propellane, and a third component combine to form structurally diverse BCPs. While these examples don't start directly from the sulfinate, they establish the principle of building complexity around the BCP core. The sulfinate enables a different vector for complexity, allowing the BCP moiety to be linked to various groups through a stable sulfone or sulfonamide bridge.

The bench-stable nature of this compound allows for its use in sequential functionalization strategies without resorting to the volatile and highly reactive [1.1.1]propellane for every transformation. nih.govresearchgate.net This enables the planned construction of architecturally complex molecules where the BCP-sulfonyl unit is a key structural element. For example, the sulfinate can be alkylated or coupled with aryl halides, and the resulting BCP-sulfone can be further modified, demonstrating the planned construction of complex scaffolds. d-nb.info

Table 1: Synthesis of BCP-Sulfones via Reactions of this compound

Entry Aryl/Alkyl Halide Catalyst/Conditions Product Yield (%)
1 1-fluoro-4-nitrobenzene K₂CO₃, DMF, 100 °C 1-(4-nitrophenylsulfonyl)bicyclo[1.1.1]pentane 96
2 2-chloropyridine K₂CO₃, DMF, 100 °C 1-(pyridin-2-ylsulfonyl)bicyclo[1.1.1]pentane 87
3 4-iodotoluene CuI, N,N'-dimethylethylenediamine, Dioxane, 110 °C 1-(p-tolylsulfonyl)bicyclo[1.1.1]pentane 59

Data sourced from Chemistry—A European Journal. d-nb.info

Expansion of Chemical Diversity through this compound as a Building Block

This compound is a pivotal building block for expanding the chemical diversity of BCP-containing compounds. researchgate.net Its versatility is demonstrated by its successful employment in nucleophilic substitutions, copper-catalyzed couplings, and simple alkylations to generate a wide array of BCP-sulfones. d-nb.info This allows chemists to systematically vary the substituents attached to the BCP core, enabling a thorough exploration of the surrounding chemical space.

The sulfinate salt readily participates in SNAr reactions with electron-deficient aryl halides, such as 1-fluoro-4-nitrobenzene, to produce aryl BCP-sulfones in excellent yields. d-nb.info Furthermore, its reactivity can be extended to less activated aryl halides through copper(I)-catalyzed cross-coupling reactions. This methodology provides access to a broad range of BCP derivatives bearing different aromatic and heteroaromatic groups, which are crucial for tuning the pharmacological properties of drug candidates. d-nb.infoacs.org

The utility of the sulfinate extends beyond C-S bond formation. It serves as a precursor to bicyclo[1.1.1]pentane-1-sulfinyl chloride, which can then react with amines to form sulfonamides, another class of medicinally relevant compounds. researchgate.netd-nb.info This two-step process opens a gateway to N-alkyl and N-aryl BCP-sulfonamides, significantly diversifying the available molecular structures. The ability to easily generate BCP-sulfones and sulfonamides from a single, stable precursor makes this compound an invaluable tool for creating libraries of novel compounds for high-throughput screening. nih.govnih.gov

Table 2: Diversification Reactions of this compound

Reaction Type Reagents Product Class Example Product Yield (%)
SNAr 1-fluoro-2,4-dinitrobenzene, DMF Aryl BCP-Sulfones 1-(2,4-dinitrophenylsulfonyl)bicyclo[1.1.1]pentane 94
Alkylation Methyl iodide, THF Alkyl BCP-Sulfones 1-(methylsulfonyl)bicyclo[1.1.1]pentane 87
Sulfonamide Formation (via sulfinyl chloride) 1. SOCl₂ 2. Morpholine BCP-Sulfonamides 4-(bicyclo[1.1.1]pentane-1-sulfonyl)morpholine 73

Data sourced from Chemistry—A European Journal. d-nb.info

Contributions of Bicyclo[1.1.1]pentane-1-sulfinate Derivatives to Structure-Activity Relationship (SAR) Studies Beyond Planar Moieties

The incorporation of three-dimensional fragments into drug candidates is a key strategy for "escaping flatland"—the tendency for drug molecules to be predominantly planar. nih.govd-nb.info This structural shift can lead to improved pharmacological profiles. rsc.orgchemrxiv.org BCP derivatives, as non-planar bioisosteres of phenyl rings, are central to this strategy. nih.govacs.org this compound provides a crucial entry point for synthesizing BCP-containing sulfones and sulfonamides, enabling systematic SAR studies. researchgate.netnih.gov

By replacing a planar phenylsulfonyl group with a 3D bicyclo[1.1.1]pentylsulfonyl moiety, medicinal chemists can probe the effects of geometry and spatial arrangement on biological activity. The rigid, rod-like structure of the BCP core alters the exit vectors of substituents compared to a flat aromatic ring, which can lead to different and potentially improved interactions with protein targets. acs.org The sulfinate building block makes this type of molecular substitution straightforward, allowing for the direct comparison of planar and non-planar analogues in SAR campaigns. nih.gov

For example, the replacement of a para-substituted fluorobenzene (B45895) with a BCP unit in a γ-secretase inhibitor led to enhanced pharmacological properties. nih.gov The availability of BCP-SO₂Na allows for the synthesis of analogous sulfone and sulfonamide derivatives, which are common motifs in bioactive molecules. d-nb.info This enables researchers to investigate whether the benefits of the BCP core—such as improved solubility and metabolic stability—translate to molecules containing these important sulfur-based functional groups, thereby accelerating the discovery of drug candidates with superior properties. researchgate.netchemrxiv.org

Advanced Structural Characterization of Sodium Bicyclo 1.1.1 Pentane 1 Sulfinate and Its Synthesized Derivatives

Single-Crystal X-ray Diffraction Analysis of Bicyclo[1.1.1]pentane-1-sulfinate Derived Compounds

Single-crystal X-ray diffraction provides definitive, three-dimensional molecular structures, confirming connectivity and stereochemistry. While a crystal structure for the parent salt, sodium bicyclo[1.1.1]pentane-1-sulfinate, is not detailed in the reviewed literature, several of its derivatives have been successfully crystallized and analyzed, providing critical insights into the geometry of the BCP-sulfonyl group.

Research by Bär et al. details the synthesis and characterization of numerous BCP sulfones and sulfonamides derived from BCP-SO₂Na. d-nb.info Several of these products were successfully analyzed by single-crystal X-ray diffraction, confirming their molecular structures. researchgate.netnih.gov The determined structures for a sulfone, a sulfonamide, and a sulfone with a heterocyclic moiety showcase the characteristic cage structure of the BCP unit and its linkage to the sulfur-containing functional group. d-nb.infonih.gov

Key derivatives whose structures were confirmed by this method include:

1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-fluorobenzene

1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-methoxybenzene

N-Benzyl-1-bicyclo[1.1.1]pentanesulfonamide

In a separate study, the synthesis of BCP sulfoximines from BCP sulfides (which can be derived from BCP-SO₂Na precursors) also utilized single-crystal X-ray diffraction to confirm the structures of the resulting novel compounds. researchgate.net

The crystallographic data provide precise measurements of bond lengths and angles, which are essential for understanding the steric and electronic properties of these molecules. The C(bridgehead)—S bond length and the geometry around the sulfur atom are of particular interest for computational modeling and structure-activity relationship (SAR) studies.

Compound Derivative TypeExample Compound NameKey Structural Feature ConfirmedReference
Aryl Sulfone1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-fluorobenzeneDirect bond between BCP bridgehead carbon and sulfonyl group. d-nb.info
Heterocyclic Sulfone2-((Bicyclo[1.1.1]pentan-1-yl)sulfonyl)pyrimidineConnectivity of the BCP-sulfonyl moiety to the pyrimidine (B1678525) ring. d-nb.info
SulfonamideN-Benzyl-1-bicyclo[1.1.1]pentanesulfonamideThree-dimensional arrangement of the BCP, sulfonyl, and benzyl (B1604629) groups. d-nb.infonih.gov
Sulfoximine (B86345)Various N-acylated and N-arylated BCP sulfoximinesConfirmation of the sulfoximine functional group attached to the BCP core. researchgate.net

**6.2. Spectroscopic Techniques for Structural Elucidation of Complex Bicyclo[1.1.1]pentane-1-sulfinate Products

NMR spectroscopy is the most powerful tool for the routine structural analysis of BCP derivatives in solution. The high symmetry of the unsubstituted BCP cage results in a simple and highly characteristic NMR spectrum.

¹H NMR: The proton spectrum of the BCP core typically displays two signals: a signal for the single bridgehead proton (CH) and a signal for the six methylene (B1212753) protons (CH₂) on the cage walls. acs.org In 1-substituted BCP derivatives, such as those derived from this compound, only the six equivalent methylene protons are observed, typically as a sharp singlet in the range of 2.0-2.6 ppm. d-nb.infonih.gov The exact chemical shift depends on the nature of the substituent at the other bridgehead position.

¹³C NMR: The carbon spectrum is also distinctive. For a 1-substituted BCP, three signals are expected: one for the substituted bridgehead carbon (C-1), one for the unsubstituted bridgehead carbon (C-3), and one for the three equivalent methylene carbons (CH₂). core.ac.uk Theoretical and experimental studies on the parent bicyclo[1.1.1]pentane provide a basis for understanding the electronic environment of these nuclei. rsc.orgresearchgate.net For sulfonyl derivatives, the C-1 bridgehead carbon attached to the sulfur atom typically appears around 55 ppm, while the methylene carbons resonate near 49 ppm and the C-3 bridgehead carbon appears around 28 ppm. thieme-connect.com

The following table summarizes representative NMR data for derivatives synthesized from BCP-SO₂Na.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-methoxybenzene2.22 (s, 6H, BCP-CH₂)55.5 (C-SO₂), 55.5 (OCH₃), 48.7 (BCP-CH₂), 27.7 (BCP-CH) thieme-connect.com
1-((Bicyclo[1.1.1]pentan-1-yl)methyl)-3-methylbicyclo[1.1.1]pentane-1-sulfonyl chloride3.87 (d, 2H, CH₂SO₂), 1.88 (d, 6H, BCP-CH₂), 1.20 (s, 3H, CH₃)67.16 (CH₂SO₂), 53.61 (C-SO₂), 38.06 (BCP-C-CH₃), 32.73 (BCP-CH), 17.72 (CH₃) core.ac.uk
N-(3-(Bicyclo[1.1.1]pentan-1-yl)propyl)acetamide2.49 (s, 6H, BCP-CH₂)51.9 (BCP-C1), 43.3 (BCP-CH₂), 26.2 (BCP-C3) acs.org

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of novel BCP derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable, providing highly accurate mass measurements that allow for the unambiguous determination of a compound's molecular formula.

Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed. For instance, in the characterization of 1-(bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-methoxybenzene, HRMS (EI) was used to confirm the elemental composition. thieme-connect.com The experimentally measured mass-to-charge ratio (m/z) is compared to the theoretically calculated value for the expected molecular formula, with a close match providing strong evidence for the compound's identity. This technique is routinely applied to confirm the successful synthesis of target molecules before proceeding with more complex structural analyses or biological testing. chemrxiv.orgnih.gov

Compound NameMolecular FormulaCalculated m/z [M]⁺Found m/z [M]⁺Reference
1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-methoxybenzeneC₁₂H₁₄O₂S222.0715222.0714 thieme-connect.com
3-Fluorobicyclo[1.1.1]pentan-1-yl methyl etherC₆H₉FO117.0716 [M+H]⁺117.0712 [M+H]⁺ acs.org
(Boc-amino)bicyclo[1.1.1]pentamideC₂₀H₂₄N₃O₃354.2 [M+H]⁺354.2 [M+H]⁺ nih.gov

Emerging Research Avenues and Prospects for Sodium Bicyclo 1.1.1 Pentane 1 Sulfinate Chemistry

Development of Novel Synthetic Methodologies Utilizing Sodium Bicyclo[1.1.1]pentane-1-sulfinate

The stability and versatile reactivity of this compound (BCP-SO2Na) have enabled the development of several novel synthetic methodologies for the creation of diverse BCP-containing molecules. researchgate.net As a stable salt, it can be prepared on a multigram scale in a four-step synthesis from commercially available starting materials without the need for purification by column chromatography or crystallization. thieme-connect.comnih.gov Its utility stems from its role as a precursor to various sulfur-containing BCP derivatives, which can be synthesized through a range of reactions. researchgate.net

One of the primary applications of BCP-SO2Na is in the synthesis of BCP-sulfones and BCP-sulfonamides. researchgate.netnih.gov These functional groups are prevalent in many pharmaceutical compounds. nih.gov The sulfinate can undergo nucleophilic aromatic substitution (SNA_r), copper(I)-catalyzed reactions, and simple alkylations to yield a variety of substituted BCP-sulfones. researchgate.netresearchgate.net

A more recent development has been the use of this compound in a convenient one-pot procedure to synthesize unsymmetrical BCP-sulfoxides. thieme-connect.com This method involves the reaction of the sulfinate with a range of aryl and alkyl Grignard reagents. thieme-connect.com The resulting BCP-sulfoxides are valuable intermediates for further chemical transformations. thieme-connect.com

Table 1: Synthetic Methodologies Utilizing this compound

Reaction TypeReagents/ConditionsProduct ClassReference(s)
Nucleophilic Aromatic Substitution (SNA_r)Electron-deficient aryl halidesAryl BCP-sulfones researchgate.net
Copper(I)-catalyzed CouplingAryl halides with higher electron densityAryl BCP-sulfones researchgate.netresearchgate.net
AlkylationAlkyl halides (e.g., methyl iodide)Alkyl BCP-sulfones researchgate.netresearchgate.net
Sulfonamide SynthesisChlorination followed by reaction with aminesBCP-sulfonamides researchgate.net
Sulfoxide Synthesis (One-pot)Trimethylsilyl chloride, Grignard reagents (RMgBr)Unsymmetrical BCP-sulfoxides thieme-connect.com

Investigation of Unexplored Reactivity Patterns of Bicyclo[1.1.1]pentane-1-sulfinate

While the utility of this compound as a precursor to sulfones, sulfonamides, and sulfoxides is well-established, its full reactive potential remains an active area of investigation. thieme-connect.comresearchgate.net Current research is expanding to explore the subsequent transformations of the sulfur-containing BCP derivatives obtained from this versatile reagent.

One such emerging area is the conversion of BCP-sulfoxides into other functional groups. For instance, the BCP-sulfoxides synthesized from the sulfinate can be further elaborated into sulfoximines, which are of interest in medicinal chemistry. thieme-connect.com This opens up new avenues for creating a wider array of BCP-containing compounds with diverse properties.

The radical chemistry of BCP derivatives is a well-explored field, largely stemming from reactions with [1.1.1]propellane. chemrxiv.orgacs.org However, the direct participation of this compound in novel radical-mediated transformations is a less explored frontier. Given that sulfinates can serve as radical precursors, future research may focus on developing new radical-based methods for the functionalization of the BCP core, starting from this stable salt. researchgate.net This could lead to the development of novel C-C and C-heteroatom bond-forming reactions.

Table 2: Investigated and Potential Reactivity Patterns

Reactivity PatternDescriptionStatusReference(s)
Conversion to SulfoximinesFurther functionalization of BCP-sulfoxides derived from the sulfinate.Investigated thieme-connect.com
Radical-mediated ReactionsDirect use of the sulfinate as a BCP-radical precursor for C-C or C-heteroatom bond formation.Potential/Unexplored researchgate.net
Further FunctionalizationModification of the BCP core of sulfinate-derived products.Ongoing thieme-connect.com

Theoretical and Computational Predictions for Future Bicyclo[1.1.1]pentane-1-sulfinate Applications in Chemical Research

Theoretical and computational chemistry are powerful tools for understanding and predicting the reactivity of novel compounds. While specific computational studies on the reaction mechanisms of this compound are not yet widely published, Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of other reactions involving the BCP scaffold. chemrxiv.orgnih.gov

Future computational studies are likely to focus on several key areas related to BCP-sulfinate chemistry:

Reaction Mechanism Elucidation: DFT calculations can be employed to model the transition states and reaction pathways for the known conversions of the sulfinate to sulfones and sulfoxides. chinesechemsoc.org This would provide a deeper understanding of the reaction kinetics and thermodynamics, potentially leading to the optimization of reaction conditions.

Prediction of Novel Reactivity: Computational models can be used to predict the feasibility of currently unexplored reaction pathways. nih.gov For example, the propensity of the sulfinate to participate in various pericyclic or transition-metal-catalyzed reactions could be assessed computationally before being attempted experimentally.

In Silico Design of Novel BCP Derivatives: The physicochemical properties of hypothetical BCP-containing molecules derived from the sulfinate can be predicted using computational methods. chemscene.com This can aid in the rational design of new drug candidates or materials with desired properties, guiding synthetic efforts towards the most promising targets.

The application of computational tools will undoubtedly accelerate the exploration of this compound chemistry, paving the way for the discovery of new reactions and the design of innovative molecules. acs.org

Q & A

Q. What are the established synthetic routes to sodium bicyclo[1.1.1]pentane-1-sulfinate, and how do reaction conditions influence yield?

this compound is synthesized via radical chain addition reactions. For example, disulfides react with [1.1.1]propellane under initiation by azobis(isobutyronitrile) (AIBN), producing coupled bisthioethers. Subsequent reduction with lithium in ethylamine yields sulfinate derivatives . Critical parameters include the stoichiometric ratio of reactants (e.g., 2:1 for disulfides to propellane) and reaction temperature, which affects radical initiation efficiency. Yields vary significantly with substituent bulkiness; sterically hindered substrates often require optimized conditions to minimize polymerization side reactions .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming the bicyclo[1.1.1]pentane scaffold. Key structural features include the short C1–C1′ bond (~1.85 Å), which is 65% of a typical C–C bond length. Infrared spectroscopy (resolution ≤0.0015 cm⁻¹) can identify sulfinate vibrational modes, while NMR spectroscopy detects unique bridgehead proton environments (e.g., deshielded signals due to ring strain) .

Q. Why is bicyclo[1.1.1]pentane-1-sulfinate considered a bioisostere for aromatic groups in drug design?

The bicyclo[1.1.1]pentane (BCP) motif serves as a non-classical bioisostere for para-phenyl or tert-butyl groups due to its rigid, three-dimensional geometry and reduced polarity. Its shorter bridgehead distance (1.85 Å vs. 2.79 Å for benzene) improves steric compatibility in hydrophobic pockets, while maintaining metabolic stability. For example, BCP derivatives have been incorporated into γ-secretase inhibitors, demonstrating enhanced oral bioavailability compared to aromatic analogs .

Advanced Research Questions

Q. How do steric and electronic factors influence the bioisosteric efficacy of this compound in medicinal chemistry?

Steric effects dominate due to BCP’s compact structure. Molecular dynamics simulations reveal that substituents at the sulfinate position must align with target binding site topology. For instance, 1,3-disubstituted BCP derivatives (e.g., carboxylic acid analogs) exhibit improved binding affinity in antifungal agents compared to monosubstituted variants . Electronic effects are secondary but critical for solubility; sulfinate groups enhance aqueous solubility while maintaining low LogP values, balancing pharmacokinetic properties .

Q. What experimental challenges arise when functionalizing bicyclo[1.1.1]pentane-1-sulfinate, and how are they mitigated?

Functionalization is hindered by the scaffold’s high ring strain and limited reactivity at bridgehead positions. Strategies include:

  • Stepwise modifications : Starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, sequential derivatization avoids destabilizing the core structure .
  • Radical-based methods : Thiol-ene click chemistry enables regioselective addition without ring opening .
  • Protecting group strategies : Temporary sulfinate oxidation to sulfone intermediates facilitates selective reactions .

Q. How do contradictory data on BCP’s bioisosteric performance inform structure-activity relationship (SAR) studies?

Discrepancies arise when BCP replacements fail to replicate aromatic group efficacy. For example, in some kinase inhibitors, BCP’s reduced π-electron density disrupts critical stacking interactions. Resolution involves:

  • Comparative crystallography : Overlaying BCP- and benzene-containing co-crystal structures identifies geometric mismatches .
  • Computational modeling : Density functional theory (DFT) calculates electrostatic potential differences, guiding substituent optimization .
  • Hybrid scaffolds : Combining BCP with cubane or bicyclo[2.2.2]octane motifs balances steric and electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.